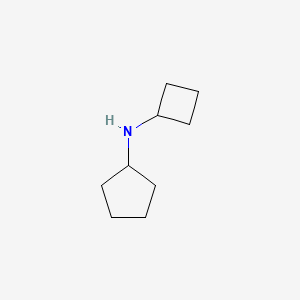

N-cyclobutylcyclopentanamine

Description

N-Cyclobutylcyclopentanamine is a secondary amine featuring a cyclopentane ring directly bonded to the nitrogen atom, which is further substituted with a cyclobutyl group. While specific experimental data for this compound (e.g., CAS number, melting/boiling points) are absent in the provided evidence, its structural analogs offer insights for comparative analysis.

Properties

CAS No. |

824-95-3 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N-cyclobutylcyclopentanamine |

InChI |

InChI=1S/C9H17N/c1-2-5-8(4-1)10-9-6-3-7-9/h8-10H,1-7H2 |

InChI Key |

UHUUCQADKIMNQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylcyclopentanamine typically involves the reaction of cyclobutylamine with cyclopentanone under reductive amination conditions. The process can be summarized as follows:

Reductive Amination: Cyclobutylamine reacts with cyclopentanone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).

Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutylcyclopentanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Alkylated amines, acylated amines

Scientific Research Applications

N-cyclobutylcyclopentanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-cyclobutylcyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain, making it a potential candidate for neurological research.

Comparison with Similar Compounds

Key Compounds:

Structural and Property Analysis:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Hypothetical Properties |

|---|---|---|---|---|

| N-Cyclobutylcyclopentanamine | C₉H₁₇N | ~139.24 | Cycloalkyl (C₄, C₅) | High steric strain; moderate solubility in nonpolar solvents |

| N-Butylcyclopentanamine | C₉H₁₉N | 141.26 | Linear alkyl (C₄) | Lower steric hindrance; higher volatility than cyclic analogs |

| 2-Butyl-N-Propylcyclopentanamine | C₁₂H₂₅N | 183.35 | Branched alkyl (C₄, C₃) | Increased hydrophobicity due to longer chains |

Key Differences :

- Solubility: Linear/branched alkyl-substituted amines (e.g., N-butylcyclopentanamine) may exhibit better solubility in polar aprotic solvents due to reduced steric bulk, whereas cyclic analogs like this compound could favor nonpolar environments.

Comparison with Other Cyclic Amines

Key Compounds:

Analysis:

- Ring Strain : Cyclobutyl substituents (as in this compound) exhibit higher angle strain compared to cyclopentyl or pyrrolidine groups, which may lower thermal stability .

- Basicity : Pyrrolidine-containing amines (e.g., 1-(pyrrolidin-1-yl)propan-2-amine) are typically more basic than cyclopentane-based analogs due to the planar nitrogen in pyrrolidine facilitating protonation .

Research Findings and Limitations

- Applications : Cyclic amines are often used in pharmaceuticals and agrochemicals. The strained cyclobutyl group in this compound may offer unique binding properties in drug design, though this remains speculative without experimental data.

- Limitations : The provided evidence lacks direct experimental data (e.g., NMR, solubility, toxicity) for this compound, necessitating reliance on structural analogs for comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.